Product packaging for cis-Acetylacrylic acid(Cat. No.:)

cis-Acetylacrylic acid

Cat. No.: B1230892
M. Wt: 114.1 g/mol
InChI Key: XGTKSWVCNVUVHG-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on β-Acylacrylic Acid Chemistry

The study of β-acylacrylic acids, the broader family to which cis-acetylacrylic acid belongs, has a significant history in organic chemistry. These compounds are characterized by a carbonyl group in the β-position relative to a carboxylic acid function. Research into β-aroylacrylic acids, a subset of this class, has been ongoing for many decades, with their reactions with nucleophiles being a subject of investigation. researchgate.netacs.org The development of synthetic routes to access β-acylacrylic acids, such as the Horner-Wadsworth-Emmons reaction, has been a key focus, enabling the synthesis of diversely functionalized derivatives. researchgate.net Historically, the synthesis of β-acylacrylic esters and related butenolides has also been an area of exploration. acs.org These foundational studies have paved the way for a more detailed understanding of specific isomers like this compound.

Evolution of Research into this compound Structure and Reactivity

Research has delineated the distinct properties of this compound, often contrasting them with its trans isomer. In aqueous solutions, the cis acid has been shown to exist in a cyclic "pseudo" acid form, specifically as a lactone, which is a departure from the open-chain structure of its anion. lookchem.comuct.ac.za This cyclic nature is supported by ultraviolet and nuclear magnetic resonance (NMR) spectroscopic data. lookchem.comuct.ac.zaacs.org The UV spectrum of the cis acid in acidic aqueous solution shows a maximum at 195 µm, which is consistent with a cyclic structure. acs.org Upon neutralization, the ring opens to form the acyclic carboxylate anion. lookchem.comscispace.com

The reactivity of this compound is significantly influenced by its stereochemistry. The cis-trans isomerization of the compound has been a focal point of study. This process can be catalyzed by substances like thiocyanate (B1210189), which serves as a model for the enzymatic isomerization of related biological molecules. lookchem.comacs.org In fact, cis-β-acetylacrylate is a substrate for the enzyme maleylacetoacetate cis-trans isomerase, which highlights its relevance in biochemical pathways. nih.gov The anion of this compound has been examined for its ability to form Schiff bases, although conjugate addition often appears to be the predominant reaction with amines. lookchem.com

Contextual Significance in Organic and Bioorganic Chemistry

This compound and its derivatives serve as important building blocks in organic synthesis. The β-acylacrylic acid framework is utilized in Diels-Alder reactions to produce cycloaddition products with good yields and stereoselectivity, particularly with the use of Lewis acids. researchgate.net This highlights their utility in constructing complex cyclic systems.

In the realm of bioorganic chemistry, this compound is recognized as an intermediate in the degradation of chloroaromatics. nih.gov It is formed from the spontaneous decarboxylation of maleylacetate (B1240894), a key metabolite in these degradation pathways. nih.gov Furthermore, levulinic acid, which can be derived from biomass, is a precursor for producing β-acetylacrylic acid, positioning it as a valuable chemical that can be sourced from renewable feedstocks. weedturf.org Its role as a metabolite and its connection to enzymatic processes underscore its significance in understanding biochemical transformations. lookchem.comnih.gov

Compound Properties and Identification

PropertyValueSource
IUPAC Name (2Z)-4-oxopent-2-enoic acid ecmdb.ca
Synonyms cis-Acetylacrylate, Acetylacrylic acid ecmdb.ca
Chemical Formula C5H6O3 ecmdb.ca
Average Molecular Weight 114.0993 g/mol ecmdb.canist.gov
Monoisotopic Molecular Weight 114.031694058 g/mol ecmdb.ca
InChI Key XGTKSWVCNVUVHG-IHWYPQMZSA-N ecmdb.ca
Chemical Class Short-chain keto acids and derivatives ecmdb.camimedb.orghmdb.ca

Spectroscopic Data of this compound

Spectroscopic TechniqueObservationSource
Ultraviolet (UV) Spectroscopy Exhibits a maximum at 195 µm in acidic aqueous solution. acs.org
Nuclear Magnetic Resonance (NMR) The vinyl proton coupling constant is indicative of a cyclic structure for the acid form. This constant changes to 12.2 cps in the open-chain anion form. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O3 B1230892 cis-Acetylacrylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

IUPAC Name

(Z)-4-oxopent-2-enoic acid

InChI

InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8)/b3-2-

InChI Key

XGTKSWVCNVUVHG-IHWYPQMZSA-N

SMILES

CC(=O)C=CC(=O)O

Isomeric SMILES

CC(=O)/C=C\C(=O)O

Canonical SMILES

CC(=O)C=CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical Laboratory Syntheses of cis-Acetylacrylic Acid

The laboratory synthesis of this compound primarily involves the careful manipulation of precursor compounds to favor the formation of the cis isomer while minimizing its conversion to the trans form.

One established method for preparing this compound involves the reaction of maleic anhydride (B1165640) with isopropenyl acetate. lookchem.com This approach utilizes common starting materials to construct the carbon skeleton of the target molecule.

Another significant route is the hydrolysis of the pseudo-ethyl ester of cis-β-acetylacrylic acid. researchgate.net Kinetic studies have been conducted to identify the optimal conditions for this hydrolysis, aiming to maximize the yield of the cis acid while preventing the concurrent formation of the trans isomer. researchgate.net The successful isolation of cis-β-acetylacrylic acid in its crystalline form has been reported through such controlled hydrolysis. researchgate.net Spectroscopic analysis using NMR, UV, and IR methods reveals that the cis acid predominantly exists in a cyclic lactone form, often referred to as a "pseudo" acid, whereas its corresponding anion exists as an open-chain carboxylate. lookchem.comresearchgate.net

The spontaneous decarboxylation of maleylacetate (B1240894), an intermediate in the degradation of chloroaromatics, also yields cis-acetylacrylate. nih.gov

Achieving stereoselectivity is a critical challenge in the synthesis of this compound due to the thermodynamic stability of the trans isomer. wikipedia.org Methodological refinements often focus on kinetic control over the reaction pathways.

Kinetic studies have been crucial in defining the precise conditions necessary for the hydrolysis of cis-β-acetylacrylic acid precursors. researchgate.net By carefully controlling parameters such as pH, temperature, and reaction time, the rate of hydrolysis can be optimized to favor the formation of the cis isomer before significant isomerization to the trans form can occur. researchgate.net For instance, in the synthesis of reserpine, a pseudo-acid bromide of cis-β-acetylacrylic acid was used as a reactant to generate a key intermediate ketal. hebmu.edu.cn

Synthesis from Precursor Compounds under Controlled Conditions

Photochemical Routes to this compound and its Derivatives

Photochemistry offers alternative pathways for the synthesis and transformation of this compound and related compounds, utilizing light energy to drive specific reactions.

Photoisomerization is a fundamental process where light absorption provides the energy needed to overcome the rotational barrier of a double bond, enabling conversion between cis and trans isomers. wikipedia.org While the direct photoisomerization of this compound itself is not extensively detailed, the principle is widely applied to related systems. For example, maleic anhydride, a precursor, undergoes photochemical dimerization to form cyclobutane (B1203170) tetracarboxylic dianhydride. scribd.com Such photochemical reactions highlight the potential for using light to induce specific stereochemical outcomes that may be difficult to achieve through thermal methods alone.

UV irradiation serves as a practical tool for inducing specific chemical transformations. In studies involving substituted muconates, UV light has been employed to facilitate isomerization. nih.govresearchgate.net For example, when 2-chloro-cis-dienelactone is irradiated with UV light, it converts to its trans isomer, and notably, 2-chloro-cis-acetylacrylic acid is detected as a minor by-product of this process. nih.govresearchgate.net This demonstrates that UV irradiation can be used to prepare trans-dienelactones from their cis counterparts and can also lead to the formation of acetylacrylic acid derivatives. researchgate.netasm.org

Furthermore, photochemical reactions have been used to construct complex molecular architectures from derivatives of this compound. In one synthetic strategy, a derivative of cis-β-acetylacrylic acid was subjected to irradiation in acetone, inducing an intramolecular [2+2] photocycloaddition to produce a caged adduct. hebmu.edu.cn

Photoisomerization Processes and Mechanisms

Isomerization Pathways and Equilibria

The interconversion between cis and trans isomers of acetylacrylic acid is a key feature of its chemistry, influenced by catalysts, enzymes, and the inherent stability of the isomers.

The cis-trans isomerization can be chemically catalyzed. lookchem.com Thiocyanate (B1210189) ion, for example, has been shown to catalyze the geometric isomerization of cis-β-acetylacrylic acid and is considered a model for the action of the coenzyme glutathione (B108866). lookchem.com In the presence of a weak acid, certain B-O-B bridged BOPPY derivatives undergo feasible cis-trans interconversion through acid-catalyzed B-N bond cleavage followed by rotational isomerism. researchgate.net

In biological systems, this isomerization is facilitated by specific enzymes. nih.govtandfonline.com Maleylacetoacetate cis-trans isomerase, in conjunction with glutathione, catalyzes the cis-trans isomerization of cis-beta-acetylacrylate. nih.gov This suggests the enzyme has a broader substrate acceptance than previously thought and can directly act on the diketo forms of its substrates. nih.gov

The equilibrium between the isomers generally favors the trans form, which is typically more stable for acyclic systems due to reduced steric hindrance. wikipedia.org The isolation of related compounds like maleylacetate can lead to its spontaneous decarboxylation and subsequent isomerization to the more stable trans-acetylacrylic acid. nih.govasm.org Spectroscopic data indicate an interesting structural equilibrium for this compound itself: it exists as a cyclic lactol in its acidic form, but as an open-chain anion in solution. lookchem.comresearchgate.netnih.gov

Investigation of Open-Chain and Cyclic Tautomerism

Chemical Reactivity and Derivative Formation

This compound can be involved in hydrolytic transformations, often as a product of the hydrolysis of other compounds. For example, dienelactone hydrolase can transform protoanemonin (B48344) into cis-acetylacrylate. researchgate.net Kinetic studies have also focused on the controlled hydrolysis of the pseudo-ethyl ester of cis-β-acetylacrylic acid to yield the cis acid without forming the trans isomer. researchgate.netresearchgate.net

Decarboxylation is a key reaction involving precursors to this compound. Maleylacetate, a central intermediate in the degradation of chloroaromatics, can undergo spontaneous decarboxylation to form cis-acetylacrylate. nih.gov This reaction competes with enzymatic reduction of maleylacetate. nih.gov Under acidic conditions, a slow decarboxylation of a related compound can yield cis-acetylacrylate acylal. nih.gov Similarly, 2-chloromaleylacetic acid can undergo thermal decarboxylation to form 2-chloro-cis-acetylacrylic acid acylal. nih.gov

This compound and its derivatives can participate in both electrophilic and nucleophilic reactions. The electrophilic character of related α,β-unsaturated lactones makes them reactive towards biological nucleophiles such as hydroxyl, sulfhydryl, or amino groups. cdnsciencepub.com This reactivity is responsible for the toxic effects of some similar natural products. cdnsciencepub.com

As a substrate for enzymes like maleylacetoacetate cis-trans isomerase, cis-β-acetylacrylate participates in reactions that are central to the mercapturic acid pathway, a major route for the biotransformation of electrophilic compounds. tandfonline.com The anion of cis-β-acetylacrylic acid has been studied for its ability to form Schiff bases with amines, although conjugate addition appears to be the predominant reaction pathway. lookchem.com

Formation of Anhydrides and Esters

The carboxylic acid group in this compound allows for the synthesis of various derivatives, most notably anhydrides and esters. These transformations are fundamental in organic synthesis, providing intermediates for the creation of more complex molecules.

Anhydride Formation

The formation of an acid anhydride from a monocarboxylic acid like this compound typically proceeds via the intermolecular dehydration of two carboxylic acid molecules. This process generally requires significant energy input, either through high temperatures or the use of a powerful dehydrating agent, to remove one molecule of water from two molecules of the acid. youtube.com

While specific studies detailing the self-condensation of this compound to its corresponding anhydride are not prevalent in the reviewed literature, the general mechanism is well-established. A strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), or heat can be employed to facilitate the reaction. youtube.com The resulting product would be cis,cis-bis(acetylacryloyl) ether, the symmetrical anhydride of this compound.

Another synthetic route to a related, albeit mixed, anhydride involves the reaction of acryloyl chloride with silver acetate. This method produces acetyl acrylic anhydride, demonstrating the feasibility of forming anhydride structures containing the acetylacryl moiety. acs.org

Table 1: General Conditions for Intermolecular Anhydride Formation

MethodReagent/ConditionByproductGeneral Applicability
Thermal DehydrationHigh Temperature (e.g., >200 °C)WaterIndustrially feasible but can lead to side reactions
Chemical DehydrationStrong Dehydrating Agent (e.g., P₂O₅)WaterCommon laboratory method for anhydride synthesis
Acyl Chloride RouteReaction with an Acyl HalideSalt (e.g., AgCl)Produces mixed or symmetrical anhydrides

Esterification

The conversion of this compound to its corresponding esters is a more commonly referenced transformation. The primary method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. operachem.comlibretexts.org This reaction is an equilibrium process, and to favor the formation of the ester, it is often necessary to use an excess of the alcohol or to remove the water that is formed during the reaction. operachem.com

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. libretexts.org The reaction mixture is typically heated to achieve a reasonable reaction rate. For example, the formation of ethyl cis-acetylacrylate would involve heating this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid. The existence of a "pseudo-ethyl ester of cis-β-acetylacrylic acid" has been noted in the literature, indicating that such esterification is a known process. researchgate.net

In studies with the analogous compound, cis-β-benzoylacrylic acid, it has been shown that esterification can occur and that the acid catalyst can also promote the isomerization of the resulting cis-ester to the more stable trans-isomer. google.com This suggests that when esterifying this compound, careful control of reaction conditions may be necessary to preserve the cis configuration if desired.

Table 2: Fischer Esterification of this compound

ReactantAlcoholCatalystProduct
This compoundMethanolH₂SO₄ or HClMethyl cis-acetylacrylate
This compoundEthanolH₂SO₄ or HClEthyl cis-acetylacrylate
This compoundPropanolH₂SO₄ or HClPropyl cis-acetylacrylate

The reaction proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. operachem.com

Enzymatic and Biochemical Roles

Role in Microbial Metabolic Pathways

cis-Acetylacrylic acid is a key metabolic intermediate in various microbial degradation pathways. Its formation and subsequent conversion are essential for the breakdown of complex and often toxic environmental pollutants.

Intermediate in Chloroaromatic Compound Degradation

Microorganisms have evolved sophisticated enzymatic pathways to mineralize chloroaromatic compounds, which are widespread environmental pollutants. nih.gov A central route for this degradation involves the conversion of these compounds into chlorocatechols. nih.gov These chlorocatechols are then processed through the chlorocatechol pathway, where they undergo intradiol cleavage to form chloromuconates. nih.gov These intermediates are subsequently converted to dienelactones, which are then hydrolyzed. nih.gov

In this intricate process, this compound emerges from the spontaneous decarboxylation of maleylacetate (B1240894), a product of the dienelactone hydrolase reaction. nih.gov The presence of this compound has been identified in the metabolic breakdown of various chloroaromatic compounds, highlighting its significance as a downstream intermediate in this critical environmental detoxification process. nih.govcapes.gov.brresearchgate.net

Integration into the 3-Oxoadipate (B1233008) Pathway

The 3-oxoadipate pathway is a central metabolic route for the degradation of aromatic compounds by microorganisms, ultimately leading to intermediates of the Krebs cycle. Maleylacetate, the precursor to this compound, is a key player in a modified version of this pathway. asm.org

Context within Gamma-Hexachlorocyclohexane Degradation

Gamma-hexachlorocyclohexane (γ-HCH), commonly known as lindane, is a persistent organochlorine insecticide. nih.govresearchgate.net Certain bacteria, such as Sphingobium japonicum, have the remarkable ability to utilize γ-HCH as a sole source of carbon and energy. nih.govuniprot.org The degradation pathway of γ-HCH is a multi-step process involving a series of enzymatic reactions. nih.gov this compound is recognized as a metabolite within the broader microbial metabolism of γ-HCH, underscoring its role in the breakdown of this significant environmental contaminant. ecmdb.ca

Involvement in Microbial Metabolism in Diverse Environments

The presence of this compound is not limited to specific degradation pathways but is noted in the context of microbial metabolism across diverse environments. ecmdb.ca Its involvement in the breakdown of various xenobiotic compounds demonstrates the adaptability of microbial communities in processing complex organic molecules. ecmdb.caresearchgate.net

Enzyme-Substrate Interactions and Catalytic Mechanisms

The transformation of intermediates leading to and from this compound is governed by specific enzyme-substrate interactions and catalytic mechanisms. A key enzyme in this context is dienelactone hydrolase.

Dienelactone Hydrolase-Mediated Conversion

Dienelactone hydrolase (DLH) is a critical enzyme in the chlorocatechol ortho-cleavage pathway. nih.govplos.org It catalyzes the hydrolysis of dienelactones to maleylacetate. nih.govplos.org For instance, the dienelactone hydrolase from Pseudomonas sp. strain B13 acts on cis-dienelactone (B1242186) to form maleylacetate. capes.gov.brresearchgate.net

Interestingly, dienelactone hydrolase has also been shown to detoxify protoanemonin (B48344), a toxic metabolite that can form during the degradation of some chloroaromatic compounds, by converting it to cis-acetylacrylate. capes.gov.brresearchgate.net While the enzyme exhibits a similar affinity (Km) for both cis-dienelactone and protoanemonin, the turnover rate for protoanemonin is significantly lower, at about 1% of that for cis-dienelactone. capes.gov.brresearchgate.net This demonstrates the enzyme's broader substrate specificity, albeit with varying catalytic efficiencies.

The table below summarizes the kinetic parameters of dienelactone hydrolase from Cupriavidus necator JMP134 for different substrates.

EnzymeSubstrateKm (µM)kcat/Km (µM-1s-1)
TfdEIcis-dienelactone870.12
TfdEItrans-dienelactone840.216
TfdEIIcis-dienelactone3050.13
TfdEIItrans-dienelactone1780.094
Data sourced from plos.org

Maleylacetate Reductase Pathways

In the degradation pathways of various aromatic and chloroaromatic compounds, maleylacetate reductase plays a pivotal role. nih.govnih.gov This enzyme catalyzes the NAD(P)H-dependent reduction of maleylacetate's carbon-carbon double bond to yield 3-oxoadipate, a key intermediate that can enter central metabolism. nih.govnih.gov Maleylacetate reductases are crucial in compensating for the different oxidation states of chlorinated and non-chlorinated compounds during their catabolism. nih.gov

The direct substrate for this enzyme is maleylacetate (or its chlorinated analogs like 2-chloromaleylacetate). nih.gov However, maleylacetate is known to be unstable under neutral conditions and can undergo spontaneous decarboxylation. nih.gov This non-enzymatic reaction leads to the formation of this compound ((2Z)-4-oxopent-2-enoic acid). nih.gov Therefore, in metabolic contexts where maleylacetate is produced, this compound can appear as a competing product, linking it directly to the maleylacetate reductase pathway. nih.gov In situ monitoring of these pathways using techniques like 1H Nuclear Magnetic Resonance (NMR) has confirmed the transformation of maleylacetate by maleylacetate reductase, while also observing the concurrent spontaneous formation of cis-acetylacrylate. nih.gov

The maleylacetate reductase from Rhizobium sp. strain MTP-10005, for instance, is a homodimer where each subunit has an NADH-binding domain and a functional domain. nih.gov The enzyme reduces maleylacetate to 3-oxoadipate, a central step in the catabolism of resorcinol. nih.gov

Table 1: Key Reaction in the Maleylacetate Reductase Pathway

EnzymeSubstrateCosubstrate/CofactorProductCompeting Non-Enzymatic Reaction
Maleylacetate ReductaseMaleylacetateNADH/NADPH3-OxoadipateSpontaneous decarboxylation of Maleylacetate to this compound nih.gov

Role of Muconate Cycloisomerases in its Formation or Conversion

Muconate cycloisomerases are key enzymes in the β-ketoadipate pathway, responsible for the degradation of aromatic compounds like catechol and protocatechuate. wikipedia.orgebi.ac.uk They catalyze the cycloisomerization of cis,cis-muconate (B1241781) to (4S)-muconolactone. wikipedia.orgnih.gov In the context of chloroaromatic degradation, related enzymes called chloromuconate cycloisomerases handle chlorinated muconates, often catalyzing a dehalogenation reaction. nih.gov

The formation of this compound is not a direct product of muconate cycloisomerase activity but can arise from the subsequent transformation of its products or byproducts.

Transformation of Protoanemonin : Some muconate cycloisomerases convert 3-chloro-cis,cis-muconate (B1234730) into the bacteriotoxic compound protoanemonin. nih.govnih.gov Protoanemonin can then be detoxified by the enzyme dienelactone hydrolase, which transforms it into cis-acetylacrylate. researchgate.net While the turnover rate of protoanemonin by dienelactone hydrolase is significantly lower than that of its primary substrate, cis-dienelactone, this pathway represents a clear enzymatic route to this compound. researchgate.net

Byproduct Formation : In studies involving engineered variants of muconate cycloisomerase acting on chloro-substituted muconates, 2-chloro-cis-acetylacrylic acid has been identified as a minor byproduct. nih.govasm.orgresearchgate.net This suggests that under certain catalytic conditions, the enzymatic machinery can facilitate reactions leading to acetylacrylic acid derivatives.

These enzymes catalyze an intramolecular addition of a carboxylate group to a double bond, proceeding through an enol/enolate intermediate. ebi.ac.ukresearchgate.net The fate of this intermediate—whether it is protonated or undergoes chloride elimination—determines the final product, which can indirectly lead to the formation of compounds like this compound. nih.govresearchgate.net

Isomerase Activity and Stereochemical Control in Biotransformation

Glutathione (B108866) S-transferases (GSTs) are a diverse family of enzymes known primarily for their role in detoxification. tandfonline.com However, some GSTs also possess isomerase activity, catalyzing the cis-trans isomerization of various substrates. tandfonline.com One such enzyme is maleylacetoacetate cis-trans isomerase, which requires glutathione as a cofactor. tandfonline.com

This isomerase has been shown to act on cis-β-acetylacrylic acid, which serves as a surrogate substrate for the naturally unstable maleylacetoacetate. tandfonline.comub.edu The enzyme catalyzes the stereochemical conversion of cis-β-acetylacrylic acid into its corresponding trans-isomer, (E)-4-oxopent-2-enoic acid. tandfonline.comresearchgate.net This reaction highlights the role of specific isomerases in controlling the stereochemistry of α,β-unsaturated keto acids. The catalytic mechanism involves the reversible Michael addition of the glutathione thiol to the substrate, which facilitates the rotation around the carbon-carbon single bond, followed by the elimination of glutathione to yield the isomerized product. tandfonline.com This demonstrates precise enzymatic control over the geometric configuration of the double bond in acetylacrylic acid.

Interaction with Glutathione Transferases in Xenobiotic Biotransformation (as a related context)

As an α,β-unsaturated carbonyl compound, this compound belongs to a class of molecules known as reactive carbonyl species (RCS). frontiersin.org These compounds are electrophilic and can be toxic to cells. cabidigitallibrary.orgpnas.org Glutathione S-transferases (GSTs) are central to the detoxification of such xenobiotic and endobiotic electrophiles. tandfonline.compnas.org

The primary mechanism involves catalyzing the nucleophilic attack of the thiol group from the endogenous antioxidant glutathione (GSH) onto the electrophilic β-carbon of the α,β-unsaturated system (a Michael addition). tandfonline.comnih.gov This conjugation reaction forms a glutathione S-conjugate, which is typically less toxic, more water-soluble, and more easily excreted from the organism through the mercapturic acid pathway. tandfonline.comresearchgate.net

Numerous studies have demonstrated the activity of various GST isozymes from humans, rats, and insects toward a wide range of α,β-unsaturated aldehydes and ketones. cabidigitallibrary.orgnih.govnih.gov For example, human GST P1-1 is particularly effective at catalyzing the conjugation of GSH with such compounds. pnas.org While direct studies on this compound itself are limited in this specific context, its chemical structure strongly suggests it would be a substrate for GSTs, undergoing detoxification through the same glutathione-dependent mechanism. frontiersin.orgcabidigitallibrary.org This enzymatic interaction is a crucial defense against the potential cytotoxicity of electrophilic compounds generated during metabolism or from environmental exposure.

Table 2: General Interaction of α,β-Unsaturated Carbonyls with GSTs

Enzyme FamilySubstrate ClassCofactorReaction TypeBiological Role
Glutathione S-transferases (GSTs)α,β-Unsaturated Carbonyls (e.g., this compound)Glutathione (GSH)Michael AdditionDetoxification of electrophilic compounds tandfonline.compnas.org

Biosynthetic Pathways Involving Acetylacrylic Acid Reductase (general enzyme context)

Acetylacrylic acid reductase, also known as enoate reductase, is an enzyme that catalyzes the reduction of the carbon-carbon double bond in acetylacrylic acid (4-oxo-2-pentenoic acid). google.com This enzymatic activity is significant in engineered biosynthetic pathways designed to produce valuable chemicals from renewable feedstocks.

In proposed pathways for the biosynthesis of compounds like 2,4-pentadienoate, an "Acetyl Acrylic Acid Reductase" is listed as a key enzyme. google.com Furthermore, patent literature describes the kinetic activity of enoate reductase enzymes with 4-oxo-2-pentenoic acid as a substrate. google.com These reductases typically utilize a cofactor such as NADPH to provide the reducing equivalents for the reaction. google.com The product of this reduction is 4-oxopentanoic acid (levulinic acid), a versatile platform chemical.

This enzymatic step is an example of a non-oxidative reduction, distinct from decarboxylation reactions. d-nb.info The broader family of carboxylic acid reductases (CARs) are also involved in related biosynthetic processes, typically catalyzing the ATP- and NADPH-dependent reduction of carboxylic acids to aldehydes. nih.gov While distinct, these enzyme families highlight the diverse biocatalytic strategies for modifying carboxylic acid derivatives. The use of acetylacrylic acid reductase in engineered metabolic routes demonstrates its potential for green chemistry applications, converting bio-based intermediates into commercially relevant products. google.comnih.gov

Advanced Structural Elucidation and Conformational Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for the detailed investigation of cis-acetylacrylic acid in complex biological and chemical systems. nih.gov Its utility spans from real-time monitoring of enzymatic reactions to the precise determination of molecular structure and stereochemistry.

¹H NMR spectroscopy is exceptionally well-suited for monitoring the enzymatic formation and subsequent reactions of this compound in real-time. nih.gov For instance, it has been employed to follow the spontaneous decarboxylation of maleylacetate (B1240894), which yields this compound. nih.gov This in situ approach allows for the direct observation of substrate consumption and product formation without the need for sample separation or derivatization, providing a clear window into the reaction kinetics and pathways. nih.govnih.gov

One-dimensional ¹H NMR in H₂O can effectively track the transformation of precursor compounds, like cis-dienelactone (B1242186), into maleylacetate and its subsequent conversion to this compound. nih.gov This technique has been instrumental in clarifying metabolic pathways, such as those involved in the degradation of chloroaromatic compounds, by identifying the transient intermediates and final products within the reaction mixture. nih.gov The ability to monitor these transformations under physiologically relevant conditions, such as in buffered aqueous solutions, further enhances the significance of NMR in mechanistic enzymology. nih.govnih.gov

NMR spectroscopy is pivotal in determining the solution-state structure of this compound and its related metabolites. The chemical shifts (δ) and coupling constants (J) of the protons in the ¹H NMR spectrum provide definitive information about the molecular connectivity and geometry. nih.govlookchem.com For this compound, the characteristic signals of its vinyl protons and methyl group, along with their coupling patterns, confirm its open-chain structure in the anionic form. lookchem.comresearchgate.net

Studies have shown that while the cis acid can exist in a cyclic "pseudo" acid form, its anion, which is prevalent under physiological conditions, is acyclic. lookchem.comresearchgate.net The analysis of ¹H NMR spectra recorded under various pH conditions has been crucial in establishing this pH-dependent structural equilibrium. nih.gov The intensity of the NMR signals, their specific chemical shifts, and the magnitude of the coupling constants are all used to deduce the precise structures of the various metabolic products formed. nih.gov

NMR spectroscopy is a cornerstone technique for distinguishing between cis and trans isomers and for assessing the isomeric purity of a sample. tutorchase.comtuitiontube.com The spatial arrangement of atoms in cis and trans isomers results in different electronic environments for the nuclei, leading to distinct chemical shifts and coupling constants in their NMR spectra. tutorchase.com

For acetylacrylic acid, the coupling constant between the vinyl protons (³JHH) is a key diagnostic parameter. Generally, the trans-coupling constant is significantly larger (typically 11-19 Hz) than the cis-coupling constant (typically 5-14 Hz). blogspot.com This difference allows for the unambiguous assignment of the cis or trans configuration of the double bond. blogspot.comyoutube.com By integrating the signals corresponding to each isomer, the isomeric purity of a this compound sample can be accurately quantified. This is particularly important in studies of enzymatic reactions where stereospecificity is a critical factor. tandfonline.com

Elucidation of Solution Structures of Metabolites

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Structural Change

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring reactions involving this compound and detecting changes in its structure. The presence of a conjugated system of double bonds (C=C-C=O) in its structure gives rise to a characteristic absorption maximum in the UV region. nih.gov

This compound exhibits a λmax around 240 nm, which is consistent with its conjugated enone structure. nih.gov This absorption feature is shared by other related keto acids. The intensity of this absorption is directly proportional to the concentration of the compound, allowing for quantitative analysis and the monitoring of reaction kinetics. For instance, the formation of this compound from the decarboxylation of maleylacetate can be followed by observing the increase in absorbance at its λmax. nih.gov Furthermore, any structural changes that affect the conjugated system, such as isomerization from the cis to the trans form or other chemical transformations, will result in a shift in the absorption maximum or a change in the molar absorptivity, providing evidence of the reaction progress. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group and Isomeric Distinction

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and for distinguishing between its cis and trans isomers. The IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the chemical bonds within the molecule. acs.org

Key vibrational bands for this compound include those corresponding to the carbonyl (C=O) stretching of the ketone and carboxylic acid groups, the C=C double bond stretching, and the O-H stretching of the carboxylic acid. chemicalbook.com The positions of these bands can provide information about the molecular environment. For instance, the C=O stretching frequencies can be influenced by conjugation and hydrogen bonding.

Crucially, IR spectroscopy can aid in differentiating between cis and trans isomers. The out-of-plane C-H bending vibrations of the vinyl hydrogens are particularly sensitive to the geometry of the double bond. Cis isomers typically show a characteristic absorption band in a different region compared to their trans counterparts. This distinction, along with other subtle differences in the fingerprint region of the IR spectrum, can be used to confirm the isomeric identity of acetylacrylic acid. acs.org

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling provide invaluable insights into the structural, electronic, and energetic properties of this compound. acs.org Methods such as Density Functional Theory (DFT) are employed to calculate optimized molecular geometries, vibrational frequencies, and NMR chemical shifts. acs.orgarastirmax.com

These theoretical calculations complement experimental data by providing a deeper understanding of the molecule's conformational preferences and electronic structure. For example, DFT calculations can predict the most stable conformers of this compound and its derivatives. acs.org Theoretical predictions of IR and NMR spectra can aid in the interpretation and assignment of experimental spectra. arastirmax.com Furthermore, computational models can be used to investigate reaction mechanisms, such as the isomerization of this compound, by mapping out the potential energy surface and identifying transition states. tandfonline.com These theoretical approaches are essential for rationalizing experimental observations and for predicting the behavior of this compound in various chemical and biological contexts.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic structure of this compound, providing a detailed picture of electron distribution, orbital energies, and bonding characteristics. While specific studies exclusively on this compound are not prevalent in the reviewed literature, the methodologies are well-established through research on analogous compounds like halogen-substituted acetyl acrylic anhydrides. researchgate.net

A typical investigation involves a comprehensive theoretical analysis using various levels of theory to calculate molecular properties. researchgate.net For instance, methods like HeI photoelectron spectroscopy can be complemented with quantum chemical calculations to assign ionization energies. nih.gov The electronic structure is analyzed through molecular orbital (MO) analysis. For dicarbonyl compounds, the interaction between the lone pair (n) orbitals on the oxygen atoms is of particular interest, leading to a split in energy levels (n+ and n–). researchgate.net The magnitude of this split provides information about the through-space and through-bond coupling mechanisms, which are dependent on the molecule's geometry. researchgate.net

Topological analysis of the electron localization function, calculated at a computational level such as B3LYP/aug-cc-pVTZ, can offer a deeper understanding of the bonding. acs.org This method characterizes the nature of chemical bonds—whether they are covalent, ionic, or have intermediate characteristics like protocovalent bonding. acs.org For this compound, such analysis would quantify the electron density in the C=C, C=O, and C-C bonds, revealing the extent of conjugation and polarization within the molecule.

Theoretical calculations also allow for the determination of key electronic properties, as illustrated by the calculated ionization potentials for acetyl acrylic anhydrides.

Table 1: Example of Calculated First Vertical Ionization Potentials for Related Anhydrides (Data from a study on analogous compounds to illustrate the output of quantum chemical calculations)

CompoundFirst Vertical Ionization Potential (eV)
CH₃C(O)OC(O)CHCH₂10.91 researchgate.netnih.gov
CF₃C(O)OC(O)CHCH₂11.42 researchgate.netnih.gov
CCl₃C(O)OC(O)CHCH₂11.07 researchgate.netnih.gov

Density Functional Theory (DFT) for Conformational Preferences

Density Functional Theory (DFT) is a powerful tool for exploring the conformational landscape of molecules like this compound, identifying stable isomers and the energetics of their interconversion. ecmdb.ca Full geometry optimizations and frequency calculations are typically performed to locate energy minima on the potential energy surface, which correspond to stable conformers. researchgate.net

For molecules with multiple rotatable bonds, several conformers can exist. In studies of related acrylic anhydrides, DFT calculations (e.g., at the B3LYP/6-311++G** level) have been used to identify multiple stable conformers. researchgate.net The relative stability of these conformers is determined by their calculated energies, with steric and electronic effects playing a crucial role. researchgate.net For this compound, key conformational questions include the orientation of the acetyl group relative to the acrylic acid backbone and the planarity of the carbon skeleton.

Furthermore, this compound exhibits ring-chain tautomerism. Spectroscopic data suggest that while the anionic form exists as an open chain, the neutral acid can exist in a cyclic form, 5-hydroxy-5-methylfuran-2(5H)-one. researchgate.net Computational studies on the closely related (Z)-3-formyl-acrylic acid using DFT and ab initio methods have shown that the ring tautomer is the most stable form. researchgate.net The inclusion of solvent effects in these models can further influence the predicted equilibrium between the open and closed forms. researchgate.net

Table 2: Example of Calculated Relative Energies (ΔE) for Conformers of an Analogous Anhydride (B1165640) (This table demonstrates how DFT calculations can rank the stability of different molecular shapes. The values are for CH₃C(O)OC(O)CHCH₂ at the MP2/6-311++G* level of theory.)*

ConformerDescriptionRelative Energy (kcal/mol)
[ss-c]syn, syn, cis0.00 (most stable) researchgate.net
[ss-t]syn, syn, trans1.66 researchgate.net

Molecular Dynamics Simulations and Potential Energy Surface Analysis

While a full-dimensional potential energy surface (PES) for this compound was not found in the searched literature, the methodology is well-documented for related molecules like acetylacetone (B45752) and is crucial for understanding molecular dynamics. rsc.org A PES is a mathematical function that gives the energy of a molecule as a function of its geometry. By mapping the PES, one can identify stable structures (minima), transition states (saddle points), and the energy barriers that separate them. researchgate.netrsc.org

Relaxed scans of the potential energy surface, where specific dihedral angles are systematically varied and the rest of the molecule's geometry is optimized, are used to explore conformational changes and locate different conformers. researchgate.net For a molecule like this compound, this approach could map the energy landscape for the rotation around the C-C single bonds, revealing the barriers to interconversion between different planar or non-planar forms.

Molecular dynamics (MD) simulations use this potential energy information to simulate the movement of atoms over time. nih.gov An MD simulation could model the behavior of this compound in a solvent, showing how it flexes, vibrates, and interacts with surrounding molecules. For processes involving proton transfer, such as the ring-chain tautomerism, specialized techniques like Car-Parrinello molecular dynamics can be employed to study the dynamics of the hydrogen bridge and the covalent character of the hydrogen bond as it moves between the donor and acceptor oxygen atoms. acs.org

Predicting Reaction Intermediates and Transition States

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions, including isomerization and enzymatic transformations involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed.

A prominent reaction of this compound is its isomerization to the trans isomer. A study on the thiocyanate-catalyzed isomerization of cis-β-acetylacrylic acid suggests its utility as a model for enzyme-catalyzed cis-trans isomerization. acs.org Theoretical methods can be used to model this catalytic cycle, identifying the structures of intermediates (e.g., a Schiff base adduct) and the transition states connecting them.

Another key transformation is the ring-chain tautomerism between the open-chain acid and its cyclic γ-hydroxybutenolide form. researchgate.netsit.edu.cn DFT and ab initio calculations performed on the analogous (Z)-3-formyl-acrylic acid predict that the cyclic furanone tautomer is the most stable, providing a quantitative understanding of this equilibrium. researchgate.net

Furthermore, the mechanisms of enzymatic reactions can be elucidated. A DFT study on the dehalogenation of cis-3-chloroacrylic acid by the enzyme cis-CaaD provides a template for how such reactions are modeled. The study investigated both the uncatalyzed reaction in water and the enzyme-catalyzed pathway using a large active site model. It successfully calculated the activation energy barrier and proposed a mechanism involving a one-step nucleophilic attack and dehalogenation, identifying the key amino acid residues that stabilize the transition state.

Table 3: Example of Calculated Activation Barriers for a Reaction of a Related Compound (Data from a DFT study on the dehalogenation of cis-3-chloroacrylic acid, illustrating the prediction of reaction energetics)

ReactionCalculated Activation Barrier (kcal/mol)
Uncatalyzed reaction in water25.1
Enzyme-catalyzed reaction13.9

Applications in Chemical and Biochemical Research

Model Substrate for Enzyme Mechanism Investigations

The compound is frequently employed as a model or surrogate substrate in enzymology, particularly for enzymes whose natural substrates are unstable or difficult to isolate. researchgate.netgla.ac.uk It is notably used as a stable analogue for maleylacetoacetic acid, an unstable intermediate in the metabolism of aromatic amino acids. researchgate.net This allows researchers to study the kinetics and mechanisms of enzymes like maleylacetacetate isomerase in a controlled manner.

Probing Stereospecificity of Biocatalytic Reactions

While direct studies labeling cis-acetylacrylic acid as a probe for stereospecificity are not prominent, its role as a model substrate is critical in investigating enzymes where stereochemistry is paramount. Research on related metabolic pathways, such as the degradation of substituted catechols and the cyclization of 3-methyl-cis,cis-muconic acid, has demonstrated that the enzymes involved exhibit high degrees of stereospecificity. researchgate.netecmdb.ca For instance, catechol 1,2-dioxygenases show narrow stereospecificities for their substrates, and the cyclization of muconate derivatives can proceed with opposite stereochemistry in different organisms like bacteria and fungi. researchgate.netecmdb.ca By using model substrates like this compound, researchers can explore the active site topology and the steric constraints of such enzymes, providing insights into how they recognize and process specific stereoisomers.

Studies on Schiff Base Formation in Enzymatic Catalysis

This compound is a valuable model for investigating enzyme-catalyzed reactions that proceed through a Schiff base intermediate. researchgate.netacs.org In the enzymatic isomerization of maleylacetoacetate, it is proposed that the enzyme provides an amino group (from a lysine (B10760008) residue) to form a Schiff base with the substrate. researchgate.netresearchgate.net This intermediate is key to the catalytic mechanism. To model this, the semicarbazone of cis-β-acetylacrylic acid, which mimics the Schiff base, has been synthesized and studied. acs.org Research has shown that the formation of a zwitterionic Schiff base enhances the rate of catalyzed isomerization compared to the original carbonyl compound. acs.org However, studies on the reaction of the cis-β-acetylacrylate anion with amines indicated that conjugate addition is often the predominant reaction, a finding that itself contributes to understanding the reactivity within an enzyme's active site. researchgate.net

Table 1: Enzymes and Reactions Investigated Using this compound and Related Compounds as Models

Enzyme/Catalyst Natural Substrate (Modeled) Model Substrate Research Focus Key Findings
Maleylacetoacetate Isomerase Maleylacetoacetic Acid cis-β-Acetylacrylic Acid Isomerization Mechanism The enzyme is thought to form a Schiff base with the substrate to facilitate cis-trans isomerization. researchgate.netacs.org
Dienelactone Hydrolase cis-Dienelactone (B1242186), Protoanemonin (B48344) cis-Acetylacrylate (as product) Detoxification, Hydrolysis The enzyme detoxifies the toxic metabolite protoanemonin by converting it to cis-acetylacrylate. researchgate.net

Probes for Understanding Degradative Pathways of Organic Compounds

This compound is a known metabolite and probe in the study of microbial degradation pathways for various organic, often xenobiotic, compounds. Its appearance or transformation provides critical information about the metabolic routes employed by microorganisms.

During the degradation of chloroaromatic compounds, the intermediate maleylacetate (B1240894) can undergo spontaneous decarboxylation to form cis-acetylacrylate. researchgate.net It is also the product of the enzymatic detoxification of protoanemonin—a toxic metabolite formed during the degradation of compounds like 4-chlorobiphenyl—by the enzyme dienelactone hydrolase. researchgate.net In studies of p-nitrophenol biodegradation by Moraxella species, this compound was identified as a downstream metabolite of maleylacetic acid. Furthermore, derivatives such as 2-chloro-cis-acetylacrylic acid have been detected as by-products in the degradation of 2,4-dichloro-cis,cis-muconate, confirming the relevance of this structural motif in complex catabolic pathways.

Precursor in the Synthesis of Related Compounds and Intermediates

While often studied as a product of biological reactions, this compound and its derivatives also serve as precursors in chemical synthesis. The reactivity of the molecule, including the presence of a ketone, a carboxylic acid, and a cis-double bond, allows for various synthetic transformations. gla.ac.uk

The anion of cis-β-acetylacrylic acid has been shown to undergo conjugate addition reactions with amines. researchgate.net Anhydrides of acetylacrylic acid are used as acylating agents in organic synthesis. The synthesis of cis-β-acetylacrylic acid itself, for example through the hydrolysis of its pseudo-ethyl ester or the oxidation of furan (B31954) derivatives, is considered a valuable step for obtaining this versatile building block. For example, 2-methylfuran (B129897) can be oxidized to produce 3-acetylacrylic acid, and butenolides generated from such reactions are key intermediates in the synthesis of natural products.

Research on Isomerization Catalysis

The cis-trans isomerization of the double bond is a fundamental reaction in chemistry and biology, and this compound is an important model for studying its catalysis. It serves as a simpler, more stable model for maleylacetoacetic acid, whose isomerization to fumarylacetoacetic acid is a key step in the tyrosine metabolic pathway. researchgate.net

Research has focused on both chemical and enzymatic catalysis. The cis-trans isomerization of this compound can be catalyzed by nucleophiles like the thiocyanate (B1210189) ion, which acts as a model for the biological cofactor glutathione (B108866). researchgate.net Studies on the semicarbazone of cis-β-acetylacrylic acid have also provided insights, showing rate enhancements for the catalyzed isomerization when the Schiff base is in a zwitterionic form. acs.org These model studies help elucidate the factors that lower the energy barrier for rotation around the carbon-carbon double bond, a critical aspect of the catalytic mechanisms of isomerase enzymes. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency or Selectivity

The synthesis of cis-acetylacrylic acid has been approached through several methods, yet there is considerable room for the development of more efficient and selective routes. Current methods include the careful hydrolysis of 4-acetonylidenebut-2-ene-4-olide and the acid-catalyzed cyclization of its trans-isomer, though these can result in low yields. lookchem.comuct.ac.zaresearchgate.net Other reported syntheses involve the transformation of maleylacetic acid under acidic conditions or as a product of the photo-oxygenation of 2-methylfuran (B129897). asm.orgresearchgate.net

Future research should focus on optimizing these existing pathways and exploring entirely new synthetic strategies. For example, developing stereoselective catalysts could favor the formation of the cis-isomer over the trans-isomer, improving yield and reducing the need for complex purification steps. researchgate.net The use of continuous flow reactors for photochemical reactions, such as the oxidation of furan (B31954) derivatives, could enhance control over reaction conditions and improve the efficiency of this compound production. researchgate.net Additionally, enzymatic synthesis, perhaps by engineering enzymes from known metabolic pathways, could offer a highly specific and environmentally benign route to the compound. google.com

Synthetic Precursor Reaction Type Potential for Improvement Reference(s)
Maleylacetic AcidAcid-catalyzed decarboxylationOptimization of pH and temperature; investigation of alternative acid catalysts. asm.org
4-Acetonylidenebut-2-ene-4-olideHydrolysisDevelopment of milder hydrolysis conditions to prevent isomerization. lookchem.com
2-MethylfuranPhoto-oxygenationUse of novel photosensitizers; application of continuous flow technology. researchgate.net
trans-Acetylacrylic AcidIsomerizationExploration of novel photochemical or catalytic isomerization methods. nih.gov

In-depth Mechanistic Studies of Under-characterized Enzymatic Conversions

Future studies should employ techniques such as site-directed mutagenesis to identify key amino acid residues in enzymes like dienelactone hydrolase and maleylacetoacetate isomerase. This would clarify their roles in substrate binding and catalysis. Investigating the kinetics of these enzymatic conversions in greater detail will also provide a deeper understanding of their efficiency and regulatory mechanisms within the broader metabolic network. researchgate.netnih.gov

Advanced Spectroscopic and Computational Investigations of Transient Intermediates

Spectroscopic studies have been fundamental in characterizing the structure of this compound. NMR, UV, and IR spectroscopy have revealed that the acid exists in a cyclic lactone form (acylal), while its corresponding anion is an open-chain carboxylate. lookchem.comresearchgate.netnih.gov This structural duality is crucial to its reactivity and interactions in biological systems. 1H NMR has also been effectively used to monitor its formation from precursors like cis-dienelactone (B1242186) in real-time. nih.gov

To advance this understanding, future research could utilize more sophisticated techniques. Time-resolved spectroscopy could be employed to capture and characterize the transient intermediates formed during its enzymatic and chemical transformations. This is particularly relevant for studying the enol/enolate intermediates that are presumed to occur during isomerization reactions. asm.orgasm.org Computational chemistry, including density functional theory (DFT) calculations, can complement these experimental approaches by modeling the structures and energies of these transient species, predicting reaction pathways, and interpreting complex spectroscopic data. Such combined computational and spectroscopic studies would provide a more complete picture of the reaction coordinates and the factors governing the stability of intermediates.

Exploration of this compound in Other Biological Systems and Environmental Processes

The known biological roles of this compound are primarily in microbial catabolism, such as in the degradation pathways for gamma-hexachlorocyclohexane and various chloroaromatic compounds. ecmdb.caresearchgate.net However, recent metabolomics studies have detected its presence in more diverse biological contexts, suggesting broader physiological or pathophysiological significance. For instance, it has been identified in metabolomic profiles of patients with Crohn's disease and in the rumen of dairy cows experiencing heat stress, where it was a downregulated metabolite. nih.govfrontiersin.org It has also been found in organisms ranging from bacteria to humans. hmdb.ca

This preliminary evidence calls for a systematic exploration of the role of this compound in other biological systems. Investigating its metabolic context in mammals could reveal novel pathways or its function as a biomarker for certain conditions. nih.govmetabolomexchange.org In environmental science, its role as an intermediate in the biodegradation of pollutants warrants further study to understand the complete microbial food web and the fate of these contaminants. ecmdb.ca Its formation from protoanemonin (B48344), a toxic plant-derived compound, also suggests a role in plant-microbe interactions and soil ecology. researchgate.net

Biological/Environmental Context Observed Role/Presence Future Research Question Reference(s)
Microbial MetabolismIntermediate in degradation of chloroaromatics and gamma-hexachlorocyclohexane.What other degradation pathways involve this compound? ecmdb.ca
Human HealthDetected in metabolomics studies of Crohn's disease.Is it a biomarker or a functionally relevant metabolite in this disease? nih.gov
Animal PhysiologyDownregulated in the rumen of dairy cows under heat stress.What is its specific metabolic function in the rumen microbiome? frontiersin.org
Environmental ProcessesProduct of protoanemonin detoxification.How widespread is this detoxification pathway in soil microorganisms? researchgate.net

Design of Analogs for Mechanistic Probing and Inhibitor Development (excluding direct drug/clinical application)

The use of substrate analogs is a powerful tool for elucidating enzyme mechanisms and developing specific inhibitors. This compound itself has been used as a surrogate substrate for maleylacetoacetate cis-trans isomerase, helping to probe the enzyme's mechanism. nih.govtandfonline.com This approach can be expanded by designing and synthesizing a variety of this compound analogs.

Future work could focus on creating analogs with targeted modifications to probe enzyme-substrate interactions. For example, altering the length of the carbon chain, substituting the acetyl group, or replacing the carboxylic acid with other functional groups (like phosphonates) could help map the active sites of enzymes that process it. tandfonline.com The synthesis of halogenated analogs, such as 2-chloro-cis-acetylacrylic acid, has already been reported and provides a starting point for creating probes to study dehalogenation reactions. asm.org These analogs would serve as mechanistic probes to trap enzymatic intermediates or to act as selective, non-covalent inhibitors. The development of such inhibitors is valuable for studying metabolic fluxes and the physiological roles of specific enzymes in a pathway, without the direct aim of creating a therapeutic drug.

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity assays?

  • Approach : Non-linear regression (e.g., Hill equation) models EC50 values. Bootstrap resampling quantifies uncertainty in low-sample datasets. Contradictory results (e.g., hormetic effects) are resolved via meta-analysis of independent studies .

Data Interpretation & Reporting

Q. How can researchers reconcile discrepancies between computational predictions and experimental observations for this compound’s properties?

  • Framework :
  • Error Analysis : Compare calculated vs. observed pKa values using root-mean-square deviation (RMSD).
  • Model Refinement : Incorporate solvent effects (e.g., COSMO-RS) or anharmonic corrections in vibrational frequency calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Acetylacrylic acid
Reactant of Route 2
Reactant of Route 2
cis-Acetylacrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.